molecular formula C13H14Cl2O B2908639 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287310-72-7

1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane

Cat. No.: B2908639
CAS No.: 2287310-72-7
M. Wt: 257.15
InChI Key: VJYGUVLLYRJGLG-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methoxy groups on the phenyl ring, along with a chloromethyl group on the bicyclo[1.1.1]pentane framework, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, followed by ring expansion.

    Introduction of the phenyl ring: The phenyl ring with chloro and methoxy substituents can be introduced via a Friedel-Crafts alkylation reaction.

    Chloromethylation: The final step involves the chloromethylation of the bicyclo[1.1.1]pentane core using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the chloro groups or to convert the methoxy group to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the chloro groups.
  • Oxidation reactions produce hydroxyl or carbonyl derivatives.
  • Reduction reactions result in dechlorinated or demethylated products.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.

    Industrial Chemistry: The compound can be utilized in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides structural rigidity.

Comparison with Similar Compounds

    1-(4-Chloro-3-methoxyphenyl)-3-methylbicyclo[1.1.1]pentane: Lacks the chloromethyl group, which may result in different reactivity and applications.

    1-(4-Methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane: Lacks the chloro group on the phenyl ring, potentially altering its chemical properties and biological activity.

    1-(4-Chlorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness: 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is unique due to the combination of its bicyclo[1.1.1]pentane core with both chloro and methoxy substituents on the phenyl ring and a chloromethyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O/c1-16-11-4-9(2-3-10(11)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYGUVLLYRJGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC(C2)(C3)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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